
AM630
概要
説明
科学的研究の応用
AM630 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of cannabinoid receptors.
作用機序
AM630は、カンナビノイド受容体CB2における逆アゴニストとして作用することで効果を発揮します。それはCB2受容体に高親和性で結合し、受容体の活性を低下させる立体構造変化を誘発します。 これは、CB2受容体によって媒介される下流のシグナル伝達経路の減少につながります . This compoundは、CB1受容体においても弱い部分アゴニスト活性を示しますが、その主な作用はCB2受容体にあります .
生化学分析
Biochemical Properties
AM630 binds selectively to cannabinoid 2 (CB2) over CB1 receptors with Ki values of 31.2 and 5,152 nM, respectively . It acts as an inverse agonist at CB2 receptors and as a weak partial agonist at CB1 receptors . This interaction with the CB2 receptor can modulate various biochemical reactions in the body.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported that this compound is a potent inhibitor of isocitrade dehydrogenase-1 wild-type glioblastoma (GBM) core tumor cell proliferation . It also affects the transcriptional response of cells, with a substantially higher response observed in central cells than in invasive margin cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the CB2 receptor. As an inverse agonist, it reduces the activity of this receptor, which can lead to various downstream effects. For example, it has been shown to decrease proliferation and induce arrest of the cell cycle at the G2/M phase in renal cell carcinoma cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, repeated treatments with this compound and other CB2 inverse agonists were associated with a reversal of the acute effects, resulting in decreases in cortical JNK .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on the effects of CB2 ligands on death pathways in the brain, it was found that JWH133 treatment attenuated surgery-induced memory loss, while this compound treatment aggravated surgery-induced memory loss .
準備方法
AM630の合成は、インドールコア構造の調製から始まる複数のステップを伴います。主なステップには以下が含まれます。
インドールコアの形成: インドールコアは、適切な出発物質の縮合を含む一連の反応によって合成されます。
ヨウ素化: インドールコアは次に、ヨウ素またはヨウ素含有試薬を使用して6位でヨウ素化されます。
置換: 4-メトキシベンゾイル基は、置換反応によってインドール環の3位に導入されます。
モルホリン置換: 最後に、モルホリン基はインドール環の1位にあるエチル側鎖に付加されます.
化学反応解析
This compoundは、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは特定の条件下で酸化されて、対応する酸化生成物を形成できます。
還元: this compoundでは還元反応を実行して、還元された誘導体を得ることができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: カンナビノイド受容体の構造活性相関を研究するためのツールとして使用されます。
生物学: This compoundは、免疫応答や細胞シグナル伝達など、さまざまな生物学的プロセスにおけるCB2受容体の役割を理解するための研究で使用されます.
医学: この化合物は、痛み、炎症、神経変性疾患などの状態における潜在的な治療的応用について調査されています.
産業: This compoundは、カンナビノイド受容体を標的とする新しい薬物の開発や、カンナビノイド受容体媒介応答の研究に使用されています.
化学反応の分析
AM630 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed on this compound to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
AM630は、CB2受容体に対する高い選択性と、逆アゴニスト活性のために、カンナビノイド受容体リガンドの中で独特です。類似の化合物には以下が含まれます。
AM1221: 異なる構造的特徴を持つ別の選択的CB2受容体アゴニスト。
プラバドリン: 異なる作用機序を持つ非選択的カンナビノイド受容体アゴニスト。
WIN 54,461(6-ブロモプラバドリン): This compoundと類似した化合物ですが、ヨウ素ではなく臭素原子を有しています.
これらの化合物は、カンナビノイド受容体における選択性、親和性、有効性が異なり、カンナビノイド受容体研究におけるthis compoundのユニークな特性を強調しています .
特性
IUPAC Name |
[6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOTYHDSLIUKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167719 | |
| Record name | Iodopravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164178-33-0 | |
| Record name | [6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164178-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodopravadoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164178330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodopravadoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164178-33-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-IODOPRAVADOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1LNJ6NBKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AM630 is a selective antagonist of the cannabinoid receptor type 2 (CB2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound binds to CB2 receptors, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This binding blocks the downstream signaling pathways usually activated by these endocannabinoids. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The molecular formula of this compound is C24H27IN4O3, and its molecular weight is 546.4 g/mol. []
A: While the provided research does not go into detail about specific spectroscopic data (e.g., NMR, IR), it does mention the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/ESI-MS/MS) to identify this compound metabolites in rat liver microsomes. []
ANone: The research provided focuses on this compound's role as a CB2 antagonist and its effects in various biological systems. There is no evidence to suggest that this compound possesses catalytic properties or applications.
ANone: No computational chemistry or modeling studies were mentioned in the provided research articles regarding this compound.
ANone: The provided research primarily focuses on the biological activity and effects of this compound. There is no detailed information regarding its stability under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability.
ANone: The provided research articles primarily focus on the scientific aspects of this compound. There is no discussion about specific SHE regulations, risk minimization strategies, or responsible practices for handling this compound.
A: Various in vitro and in vivo models have been employed. These include cell cultures of osteoclasts, fibroblasts, and neural stem/progenitor cells, [, , , ] as well as animal models of pain, inflammation, cerebral ischemia, and myocardial infarction. [, , , , , , , , , ]
ANone: The research provided does not mention any completed or ongoing clinical trials for this compound. Further research, including preclinical and clinical studies, is needed to determine its safety and efficacy in humans.
ANone: The provided research does not offer specific insights into resistance mechanisms or cross-resistance profiles associated with this compound.
A: While the provided research primarily focuses on potential therapeutic benefits, some studies hint at potential adverse effects. For instance, one study reported that this compound administration alone could induce hearing loss in rats, although not associated with outer hair cell loss. [] Further investigations are crucial to comprehensively assess the toxicological profile and long-term safety of this compound.
ANone: The research provided does not mention any specific biomarkers associated with this compound treatment efficacy or the identification of adverse effects.
A: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has been used to characterize the metabolites of this compound in rat liver microsome preparations. [] Additional analytical techniques employed in the studies include immunohistochemistry, Western blotting, enzyme-linked immunosorbent assay (ELISA), real-time polymerase chain reaction (RT-PCR), and various behavioral testing paradigms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: The provided research focuses primarily on the biological effects of this compound. No information is available regarding its environmental impact, degradation pathways, or strategies for mitigating any potential negative ecological effects.
ANone: The provided research does not offer specific details on the dissolution rate or solubility of this compound in various media.
ANone: The research articles provided do not elaborate on the validation parameters (accuracy, precision, specificity) of the analytical methods employed in their respective studies.
ANone: The provided research primarily focuses on other aspects of this compound. No information is available on its potential to induce an immune response or strategies to address immunogenicity.
ANone: The research does not address the interactions of this compound with drug transporters or strategies to modify these interactions.
ANone: The research mainly focuses on the effects of this compound and does not discuss its potential to induce or inhibit drug-metabolizing enzymes.
ANone: The research does not provide detailed information on the biocompatibility or biodegradability of this compound.
ANone: The research primarily focuses on this compound, and no direct comparisons with alternative compounds or substitute therapies are provided.
ANone: The provided research focuses on the scientific aspects of this compound and does not cover strategies for recycling or waste management.
A: The research highlights the use of various experimental models, techniques, and instruments, including cell cultures, animal models, immunohistochemistry, Western blotting, ELISA, RT-PCR, HPLC/ESI-MS/MS, and behavioral testing apparatus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The provided research showcases a multidisciplinary approach involving pharmacology, neuroscience, immunology, and cell biology to elucidate the mechanisms of action and potential therapeutic applications of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671956.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B1671959.png)









![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)
